molecular formula C8H4F3NS B154570 3-(Trifluoromethyl)phenyl isothiocyanate CAS No. 1840-19-3

3-(Trifluoromethyl)phenyl isothiocyanate

Cat. No.: B154570
CAS No.: 1840-19-3
M. Wt: 203.19 g/mol
InChI Key: GFEPANUKFYVALF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl isothiocyanate is a useful research compound. Its molecular formula is C8H4F3NS and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Derivatization and Analysis of Biogenic Amines

3,5-Bis-(trifluoromethyl)phenyl isothiocyanate has been used as a reagent for the derivatization of biogenic amines like histamine and tyramine, facilitating their detection by LC-MS/MS and 19F NMR. This approach, which bypasses the need for a purification step, offers accurate and reproducible results, making it valuable in the analysis of these amines in beverages (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).

Organocatalysis in Transesterification

The compound has also shown effectiveness in organocatalysis, particularly in transesterification reactions. Zwitterionic salts derived from reactions involving 3,5-bis(trifluoromethyl)phenyl isothiocyanate have been found to be efficient catalysts in these reactions (Ishihara, Niwa, & Kosugi, 2008).

Spectroscopic Investigation

A theoretical study using the DFT method on 3,5-bis(trifluoromethyl) phenyl isothiocyanate has been reported. The study focused on understanding the compound's spectroscopic properties, including FTIR and FT-Raman spectra, as well as its nonlinear optical analysis. This research aids in designing more efficient functional photovoltaic organic compounds (Manthri & Raj Muhamed, 2015).

Chemopreventive Effects

Research has indicated that isothiocyanates, including phenyl isothiocyanate, can induce apoptosis in HeLa cells, suggesting a potential role in cancer prevention. This apoptosis induction is thought to be caspase-3 dependent, offering a distinct mechanism for chemopreventive functions (Yu, Mandlekar, Harvey, Ucker, & Kong, 1998).

Antimicrobial Applications

Phenyl isothiocyanate grafted onto the surface of microfibrillated cellulose demonstrated strong antimicrobial activity under static conditions. This application is particularly relevant for packaging materials, showcasing the potential of phenyl isothiocyanate in creating antimicrobial surfaces (Saini, Belgacem, Missoum, & Bras, 2015).

Development of Piezoresistive Sensors

4-Trifluoromethyl phenyl isothiocyanate, when incorporated into a flexible sensor, has shown impressive performance in high-pressure ranges. This demonstrates its potential in developing efficient sensors for medicinal and materials science applications (Hasija et al., 2023).

Safety and Hazards

3-(Trifluoromethyl)phenyl isothiocyanate is toxic if swallowed or inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .

Properties

IUPAC Name

1-isothiocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEPANUKFYVALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171531
Record name 3-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1840-19-3
Record name 3-(Trifluoromethyl)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001840193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isothiocyanato-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
O=C1c2ccccc2C(=O)N1CCN(OCc1ccccc1)C(=S)Nc1cccc(C(F)(F)F)c1
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Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(trifluoromethyl)aniline (20 g, 124.2 mmol) in DCM (100 mL) was added thiophosgene (21.24 g, 186.4 mmol) at 5-10° C. and the reaction mixture was stirred at room temperature for 1-2 h. The reaction was monitored by TLC (mobile phase-40% ethyl acetate in n-Hexane, Rf. S.M.—0.25, product—0.5). Upon disappearance of the starting material, the reaction mass was diluted with DCM, the organic layer was washed with 10% NaHCO3, water and brine. The organic layer was dried and concentrated in vacuo at a temperature lower than 45° C. to afford the product as a yellow oil (Yield: 19.2 g, 76.19% of theoretical).
Quantity
20 g
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reactant
Reaction Step One
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21.24 g
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reactant
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Quantity
100 mL
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solvent
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Yield
76.19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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